molecular formula C27H23ClN4O4S B2864305 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 892384-01-9

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2864305
CAS No.: 892384-01-9
M. Wt: 535.02
InChI Key: GAHBDEBDOJFMGV-UHFFFAOYSA-N
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Description

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, a hydroxymethyl group, and a methoxyphenyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the tricyclic core, followed by the introduction of the chlorophenyl, hydroxymethyl, and methoxyphenyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques, including the use of continuous flow reactors and automated synthesis platforms. The process would be designed to ensure scalability, cost-effectiveness, and environmental sustainability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, would be employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the tricyclic core or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the chlorophenyl group could result in various substituted phenyl derivatives.

Scientific Research Applications

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its biological activity can be investigated for potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound may serve as a lead compound for drug development, with modifications to enhance its pharmacological properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide: This compound is unique due to its specific tricyclic structure and the presence of multiple functional groups.

    Other Tricyclic Compounds: Compounds with similar tricyclic cores but different substituents, such as 2-oxa-4,6,13-triazatricyclo derivatives, can be compared to highlight the unique properties of the target compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c1-15-24-21(17(13-33)12-29-15)11-22-26(36-24)31-25(16-6-8-18(28)9-7-16)32-27(22)37-14-23(34)30-19-4-3-5-20(10-19)35-2/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHBDEBDOJFMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC(=CC=C5)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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